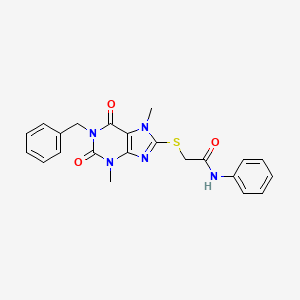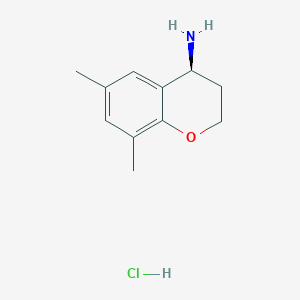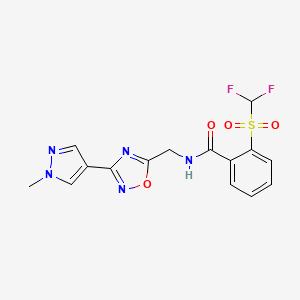![molecular formula C13H13ClN2 B2889298 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 123345-76-6](/img/structure/B2889298.png)
3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, one method involves the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . Another method involves the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .Molecular Structure Analysis
Pyrazoles have two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on their specific structure. Pyrazoles are known to exhibit diverse and valuable synthetical, biological, and photophysical properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are prominent in drug discovery due to their pharmacological properties. They often serve as scaffolds for synthesizing bioactive chemicals, particularly in the development of anti-inflammatory, analgesic, and antipyretic drugs. The chloromethyl and phenyl groups in “3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole” can be modified to enhance its interaction with biological targets, potentially leading to new therapeutic agents .
Agrochemistry: Pesticides and Herbicides
In agrochemistry, pyrazole compounds are utilized to create pesticides and herbicides. Their structural versatility allows for the synthesis of compounds that can disrupt the life cycle of pests and weeds, contributing to crop protection and yield improvement. The specific chloromethyl group in the compound could be exploited to develop new agrochemicals with targeted action .
Coordination Chemistry: Metal Ion Detection
Pyrazole derivatives are used in coordination chemistry to form complexes with metal ions. This particular compound could be synthesized into sensors for detecting metal ions like copper and zinc, which is valuable in environmental monitoring and industrial processes .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, pyrazoles are part of catalyst systems that facilitate various chemical reactions. The compound could be involved in the development of new catalysts that improve the efficiency and selectivity of synthetic processes .
Material Science: Functional Materials
Pyrazole derivatives contribute to the development of functional materials with unique properties, such as conducting polymers or luminescent materials. The structural features of “3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole” can be tailored to create materials with desired electronic or optical characteristics .
Biological Research: Cellular Studies
In biological research, pyrazole derivatives are used to study cellular processes. For example, synthesized pyrazole derivatives have been shown to induce apoptosis in certain cell lines, which is crucial for understanding cancer progression and treatment .
Green Chemistry: Eco-Friendly Synthesis
The principles of green chemistry advocate for the synthesis of compounds that minimize environmental impact. Pyrazole derivatives, including the compound , can be synthesized using eco-friendly methods, reducing the use of toxic reagents and waste production .
Photophysical Studies: Light-Emitting Probes
Pyrazole derivatives exhibit photophysical properties that make them suitable for use as light-emitting probes in analytical chemistry. The compound’s structure can be optimized to enhance its luminescence, making it a valuable tool for detecting and quantifying analytes .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the synthesis and properties of pyrazole derivatives, with a focus on green methodologies and the development of new synthetic methods . These compounds continue to be of interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole may have similar targets.
Mode of Action
Pyrazole derivatives have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis . This suggests that 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole may interact with its targets in a similar manner.
Biochemical Pathways
Given that pyrazole derivatives can inhibit cdk2, it’s plausible that this compound could affect pathways related to cell cycle regulation .
Result of Action
If this compound acts similarly to other pyrazole derivatives, it could potentially inhibit cdk2, leading to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQCNZOQBXKTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)




![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)


![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)
